Raloxifene-d4 6,4'-Bis-β-D-glucuronide
Description
Contextual Overview of Raloxifene (B1678788) Biotransformation Pathways
Raloxifene undergoes extensive first-pass metabolism, primarily in the intestines and liver, with less than 1% of the parent compound found unconjugated in human plasma. nih.govdrugbank.com The principal biotransformation pathway is glucuronidation, a Phase II metabolic reaction where glucuronic acid is conjugated to the drug molecule. wikipedia.orgjove.com This process significantly increases the water solubility of the compound, facilitating its excretion from the body. longdom.orguomus.edu.iq
The metabolism of Raloxifene results in the formation of several key glucuronide conjugates. The main metabolites identified in human plasma are raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide. nih.govaacrjournals.org Additionally, a diglucuronidated metabolite, raloxifene-6,4'-diglucuronide, is also formed. drugbank.com The formation of these conjugates is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comnih.gov Specific isoforms identified as being responsible for Raloxifene glucuronidation include the hepatic UGTs 1A1 and 1A9, and the extra-hepatic UGTs 1A8 and 1A10. nih.govnih.govresearchgate.net The extensive nature of this metabolic process means that the glucuronide conjugates, rather than the parent drug, represent the vast majority of the circulating drug-related material. nih.govaacrjournals.org
Table 1: Major Glucuronide Metabolites of Raloxifene
| Metabolite Name | Position of Glucuronidation | Key UGT Enzymes Involved |
|---|---|---|
| Raloxifene-6-β-glucuronide | 6-hydroxy position | UGT1A1, UGT1A8 |
| Raloxifene-4'-β-glucuronide | 4'-hydroxy position | UGT1A1, UGT1A8, UGT1A9, UGT1A10 |
Significance of Conjugated Metabolites in Xenobiotic Disposition Research
The study of conjugated metabolites is a cornerstone of xenobiotic disposition research, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of foreign compounds like drugs. openaccessjournals.com Glucuronidation is one of the most important Phase II conjugation reactions, converting lipophilic xenobiotics into more hydrophilic, negatively charged glucuronides. wikipedia.orgnih.govresearchgate.net This transformation is generally considered a detoxification step, as the resulting conjugates are typically pharmacologically inactive and are more readily eliminated in urine and bile. nih.govnih.gov
Rationale for Deuterium (B1214612) Incorporation in Analytical Reference Standards
In modern bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving accurate and precise quantification. acanthusresearch.comscispace.com Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is commonly incorporated into drug molecules to create these standards. acanthusresearch.comclearsynth.com
The rationale for using deuterated analogues rests on several key advantages:
Co-elution and Similar Behavior : Deuterated standards are chemically almost identical to their non-labeled counterparts (the analyte). acanthusresearch.com This ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer, effectively correcting for variations in these processes. clearsynth.comscioninstruments.com
Mass Differentiation : Despite their chemical similarity, the increased mass from the deuterium atoms allows the internal standard to be clearly distinguished from the analyte by the mass spectrometer based on its different mass-to-charge (m/z) ratio. clearsynth.comscioninstruments.com
Correction for Matrix Effects : Biological samples (like plasma or urine) are complex matrices that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. clearsynth.comscioninstruments.com Since the deuterated standard is affected by these "matrix effects" in the same way as the analyte, its inclusion allows for reliable correction, ensuring data accuracy. clearsynth.com
Table 2: Advantages of Deuterated Internal Standards in Bioanalysis
| Feature | Description | Benefit in Research |
|---|---|---|
| Isotopic Labeling | Replacement of hydrogen (¹H) with deuterium (²H) atoms. | Creates a mass shift for MS detection without significantly altering chemical properties. |
| Chemical Equivalence | Behaves nearly identically to the analyte during sample processing and analysis. | Compensates for analyte loss, extraction inefficiency, and instrumental variability. |
| Mass Spectrometry | Easily differentiated from the unlabeled analyte by its higher mass. | Allows for simultaneous detection and accurate ratio-based quantification. |
| Matrix Effect Mitigation | Experiences similar ionization suppression or enhancement as the analyte. | Improves accuracy and reliability of quantification in complex biological matrices. |
Academic Research Objectives and Scope for Raloxifene-d4 (B19274) 6,4'-Bis-β-D-glucuronide
The specific compound Raloxifene-d4 6,4'-Bis-β-D-glucuronide is designed as an internal standard for the quantitative analysis of the corresponding non-deuterated metabolite, Raloxifene 6,4'-diglucuronide. drugbank.com While research often focuses on the more abundant mono-glucuronides, a complete understanding of Raloxifene's disposition requires the accurate measurement of all its metabolic products.
The primary academic research objective for using this deuterated standard is to facilitate highly accurate and precise quantification of the Raloxifene 6,4'-diglucuronide metabolite in various biological matrices. This enables researchers to:
Define a Complete Metabolic Profile : Accurately map the full extent of Raloxifene's biotransformation, including the formation of di-conjugated species.
Investigate Pharmacokinetic Variability : Study the factors that contribute to inter-individual differences in Raloxifene metabolism. For example, research has used deuterated standards of other Raloxifene metabolites to examine how genetic variations (polymorphisms) in UGT enzymes affect glucuronidation rates and plasma concentrations of the metabolites. nih.govaacrjournals.org
Characterize Transporter Interactions : Elucidate the role of specific uptake and efflux transporters in the disposition of Raloxifene and its full spectrum of glucuronide conjugates. nih.gov
The scope of its application lies within advanced pharmacokinetic, drug metabolism, and bioanalytical studies. By providing a reliable tool for quantification, this compound supports research aimed at understanding the intricate processes that govern the fate of Raloxifene in the body, ultimately contributing to a more complete picture of its pharmacological profile.
Table of Compound Names
| Compound Name |
|---|
| Raloxifene |
| This compound |
| Raloxifene-6-β-glucuronide |
| Raloxifene-4'-β-glucuronide |
| Raloxifene 6,4'-diglucuronide |
| Glucuronic acid |
Properties
Molecular Formula |
C₄₀H₃₉D₄NO₁₆S |
|---|---|
Molecular Weight |
829.86 |
Synonyms |
2-[4-(β-D-Glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-6-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches for Bis Glucuronides
Derivatization Methods for Glucuronic Acid Conjugation
Glucuronidation is a major phase II metabolic pathway for many drugs, including Raloxifene (B1678788), rendering them more water-soluble for excretion. sigmaaldrich.comrsc.orgnih.govnih.gov The chemical synthesis of glucuronides, particularly bis-glucuronides of complex molecules, is a formidable task due to the need for regioselective control and the often-low reactivity of the glucuronic acid donor. nih.govnih.gov
Standard chemical glucuronidation often involves the Koenigs-Knorr reaction or the use of activated glucuronyl donors like trichloroacetimidates with a suitable phenolic acceptor. nih.govnih.gov For a molecule like Raloxifene with multiple potential glucuronidation sites (the hydroxyl groups at the 6 and 4' positions), direct chemical synthesis of the bis-glucuronide is complicated by the need for selective protection and deprotection steps to ensure the correct attachment of the two glucuronic acid moieties. nih.govnih.gov The synthesis of the two primary mono-glucuronides of Raloxifene, the 6-O-glucuronide and the 4'-O-glucuronide, has been achieved chemically, but these routes were initially insufficient for producing the quantities needed for clinical trials. nih.gov Notably, a chemical synthesis route for the di-glucuronide was not established at that time. nih.gov
The enzymatic conjugation of Raloxifene is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A8, and UGT1A10 being the key enzymes identified in human liver and intestine. nih.govnih.govnih.gov These enzymes exhibit regioselectivity, with UGT1A1 and UGT1A8 capable of forming both the 6- and 4'-mono-glucuronides, while UGT1A10 primarily forms the 4'-glucuronide. nih.govnih.gov The formation of the bis-glucuronide in vivo is a subsequent metabolic step, though the specific UGT isoforms responsible for the second glucuronidation have not been definitively identified. researchgate.net
| UGT Isoform | Metabolite(s) Formed | Primary Location | Reference |
|---|---|---|---|
| UGT1A1 | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Liver | nih.govnih.gov |
| UGT1A8 | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Intestine | nih.govnih.govnih.gov |
| UGT1A10 | Raloxifene-4'-glucuronide | Intestine | nih.govnih.gov |
Targeted Deuterium (B1214612) Incorporation into Raloxifene Precursors
The synthesis of "Raloxifene-d4 6,4'-Bis-β-D-glucuronide" begins with the preparation of the isotopically labeled parent molecule, Raloxifene-d4 (B19274). Stable isotope-labeled compounds are invaluable in drug metabolism studies, serving as internal standards for quantitative analysis by mass spectrometry and as tracers to elucidate metabolic pathways. nih.govbenthamdirect.comchemicalsknowledgehub.comiris-biotech.de The "d4" designation in Raloxifene-d4 typically refers to the incorporation of four deuterium atoms in the ethoxy-piperidine side chain. nih.govsussex-research.comsimsonpharma.compharmaffiliates.com
The introduction of deuterium into the piperidine (B6355638) ring of a molecule can be achieved through various synthetic methods. nih.govchemicalsknowledgehub.com One common strategy involves the reduction of a corresponding pyridine (B92270) precursor with a deuterium source, such as sodium borodeuteride (NaBD4). chemicalsknowledgehub.com Another approach is the use of deuterated building blocks in the total synthesis of the molecule. chemicalsknowledgehub.com For Raloxifene, the piperidine moiety is introduced via the reaction of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride with the benzothiophene (B83047) core. simsonpharma.com Therefore, a deuterated piperidine precursor would be required. The synthesis of deuterated piperidines can be challenging, with a need for regio- and stereoselective methods to ensure high isotopic purity. chemicalsknowledgehub.com
The use of deuterated analogs of Raloxifene and its metabolites, including Raloxifene-d4, Raloxifene-6-glucuronide-d4, and Raloxifene-4'-glucuronide-d4, as internal standards in pharmacokinetic studies has been documented. nih.gov This confirms the availability of these labeled compounds as reference materials, which are essential for the accurate quantification of the corresponding non-labeled analytes in biological matrices. nih.gov
Chemoenzymatic and Microbial Biotransformation for Glucuronide Synthesis
Given the challenges of purely chemical synthesis for complex glucuronides, chemoenzymatic and microbial biotransformation methods offer powerful alternatives. nih.govnih.govresearchgate.net These approaches leverage the high selectivity of enzymes to achieve specific conjugations that are difficult to control through conventional chemistry. nih.govnih.govresearchgate.net
A significant breakthrough in the synthesis of Raloxifene glucuronides was the development of a microbial biotransformation process. nih.govmedchemexpress.comnih.gov Researchers identified a strain of Streptomyces sp. (NRRL 21489) capable of converting Raloxifene into its 6-glucuronide, 4'-glucuronide, and, importantly, the 6,4'-bis-glucuronide. nih.govnih.gov This microbial process proved to be a viable route for producing the di-glucuronide, for which no chemical synthesis was available at the time. nih.gov The process involves fermenting the microorganism in the presence of the Raloxifene substrate, followed by extraction and purification of the resulting metabolites. nih.govnih.gov
To produce "this compound," this established microbial biotransformation would be applied to the deuterated precursor, Raloxifene-d4. The enzymatic machinery of the Streptomyces sp. is expected to process the deuterated substrate in a manner analogous to the non-deuterated parent drug, leading to the formation of the desired deuterated bis-glucuronide. nih.gov This approach circumvents the need for complex chemical manipulations of the deuterated Raloxifene, preserving the isotopic label. The biotransformation of deuterated drugs into their corresponding metabolites is a common strategy in drug development to generate stable isotope-labeled standards. nih.govnih.gov
Purification and Characterization of Labeled Metabolite Reference Standards
The isolation and characterization of the synthesized "this compound" are critical steps to ensure its identity, purity, and suitability as a reference standard. nih.govacs.org A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification: The purification of glucuronides from a biotransformation broth or a chemical reaction mixture typically involves multiple chromatographic steps. nih.govnih.govnih.gov Due to the polar nature of bis-glucuronides, reversed-phase high-performance liquid chromatography (HPLC) is a common and effective purification method. nih.govscispace.com The use of a C18 column with a mobile phase consisting of a water-acetonitrile gradient, often with an acidic modifier like formic acid, allows for the separation of the bis-glucuronide from the mono-glucuronides, the parent drug, and other impurities. nih.govscispace.com Solid-phase extraction (SPE) can be used as an initial clean-up step to enrich the glucuronide fraction from the crude extract. nih.gov
Characterization: Once purified, the structure of "this compound" is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govacs.orgresearchgate.net
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for confirming the molecular weight and fragmentation pattern of the metabolite. nih.govresearchgate.netresearchgate.net For "this compound," the expected molecular ion would be shifted by +4 Da compared to the non-deuterated bis-glucuronide due to the presence of the four deuterium atoms. The fragmentation pattern in MS/MS would show the characteristic neutral loss of the two glucuronic acid moieties (176 Da each), leading to the detection of the d4-labeled aglycone. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural elucidation by showing the connectivity of atoms within the molecule. nih.gov For "this compound," ¹H and ¹³C NMR spectra would confirm the presence of two glucuronic acid units attached to the 6 and 4' positions of the Raloxifene core. The absence of signals corresponding to the four protons in the ethoxy side chain in the ¹H NMR spectrum would confirm the site of deuteration. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to assign all proton and carbon signals unambiguously. nih.gov
| Analytical Technique | Expected Observation | Reference |
|---|---|---|
| LC-MS/MS (Positive Ion Mode) | [M+H]⁺ at m/z 830.3; Fragmentation showing loss of two glucuronic acid moieties (176 Da each) to yield a fragment at m/z 478.2 (Raloxifene-d4 aglycone). | nih.govresearchgate.net |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiophene and phenyl rings, signals for the two anomeric protons of the glucuronide units, and signals for the remaining protons of the glucuronic acid moieties. Absence of signals for the four protons of the ethoxy group. | nih.gov |
| ¹³C NMR | Signals for all carbon atoms, including those of the Raloxifene core and the two glucuronic acid moieties. The signals for the deuterated carbons will be observed as multiplets with reduced intensity. | nih.gov |
Enzymatic Biotransformation Pathways and Regulatory Mechanisms
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Raloxifene (B1678788) Glucuronidation
Raloxifene is extensively metabolized to two primary monoglucuronides: raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide. nih.gov Studies utilizing homogenates from HEK293 cells overexpressing various UGT enzymes have identified that raloxifene glucuronidation is primarily mediated by specific isoforms from the UGT1A family. nih.govaacrjournals.org Notably, the hepatic UGTs 1A1 and 1A9, along with the extrahepatic UGTs 1A8 and 1A10, have been shown to be the most active enzymes in this process. nih.govaacrjournals.org No significant glucuronidation activity has been observed with UGT2B enzymes. nih.govaacrjournals.org
The identified UGT isoforms exhibit distinct specificities in the formation of raloxifene's two main glucuronide metabolites.
UGT1A1: This hepatic isoform is a primary catalyst for the formation of raloxifene-6-glucuronide. nih.govnih.gov Correlation analyses in human liver microsomes have confirmed that UGT1A1 is responsible for 6-β-glucuronidation but not 4'-β-glucuronidation. nih.gov It is considered the most active hepatic UGT for the formation of the 6-glucuronide metabolite. nih.gov
UGT1A9: This hepatic UGT is also active against raloxifene. nih.gov In humans, the activity of UGT1A9 in forming both the 6- and 4'-glucuronides is generally lower than that of UGT1A1 and UGT1A8. nih.gov
The kinetic parameters, K_m (substrate concentration at half-maximal velocity) and V_max (maximum reaction velocity), quantify the efficiency of the enzymatic reactions. The formation of raloxifene-6-glucuronide generally follows Michaelis-Menten kinetics, whereas the formation of raloxifene-4'-glucuronide can exhibit substrate inhibition kinetics. nih.gov
Kinetic studies with expressed UGT enzymes have provided insights into their individual contributions. For instance, expressed UGT1A8 was found to catalyze 6-β-glucuronidation with an apparent K_m of 7.9 µM and a V_max of 0.61 nmol/min/mg of protein, and 4'-β-glucuronidation with an apparent K_m of 59 µM and a V_max of 2.0 nmol/min/mg. nih.gov In human liver microsomes, the apparent K_m values for the formation of the 6-glucuronide and 4'-glucuronide ranged from 130 to 150 µM and 159 to 181 µM, respectively. researchgate.net
Below is a table summarizing the reported in vitro kinetic parameters for UGT-mediated raloxifene glucuronidation.
| UGT Isoform | Metabolite | K_m (µM) | V_max (nmol/min/mg) | Source |
| Expressed UGT1A8 | Raloxifene-6-glucuronide | 7.9 | 0.61 | nih.gov |
| Raloxifene-4'-glucuronide | 59 | 2.0 | nih.gov | |
| Human Liver Microsomes | Raloxifene-6-glucuronide | 130 - 150 | - | researchgate.net |
| Raloxifene-4'-glucuronide | 159 - 181 | - | researchgate.net |
Note: Kinetic parameters for UGT1A1 have been difficult to determine due to limited substrate solubility in in vitro systems. nih.gov
Contribution of Hepatic and Extrahepatic UGTs to Raloxifene Metabolism
Both the liver and extrahepatic tissues, particularly the intestine, play a significant role in the extensive first-pass metabolism of raloxifene. nih.gov The intrinsic clearance values for raloxifene glucuronidation are significantly higher in intestinal microsomes compared to liver microsomes, suggesting that intestinal glucuronidation is a major contributor to the presystemic clearance of the drug. nih.gov
Hepatic Metabolism: In the liver, UGT1A1 and UGT1A9 are the key enzymes. nih.gov UGT1A1 is particularly important for the formation of raloxifene-6-glucuronide. nih.govnih.gov
Extrahepatic Metabolism: The intestine is a critical site for raloxifene metabolism, with UGT1A8 and UGT1A10 being the primary contributors. nih.gov While UGT1A1 is expressed at the highest levels in the jejunum, the high activity of UGT1A8 and UGT1A10 makes them crucial for intestinal glucuronidation. nih.gov The expression of UGT1A9 in the small intestine is minimal, suggesting a limited role in this tissue. nih.gov Human kidney microsomes also demonstrate the ability to form both glucuronides, indicating a role for the kidneys in raloxifene's metabolic clearance, although to a lesser extent than the liver and intestine. nih.gov In contrast, human lung microsomes have not shown any significant glucuronidation activity towards raloxifene. nih.gov
Impact of Genetic Polymorphisms on UGT Enzyme Activity and Glucuronidation Efficiency (e.g., UGT1A1*28)
Genetic variations in UGT genes can lead to altered enzyme activity and contribute to the large interindividual variability in raloxifene pharmacokinetics. nih.govnih.gov The most studied polymorphism in this context is UGT1A1*28, which involves a variation in the number of TA repeats in the promoter region of the UGT1A1 gene. nih.gov
The UGT1A128 allele is associated with reduced expression of the UGT1A1 enzyme. nih.gov In vitro studies using human liver microsomes genotyped for UGT1A128 have shown a significantly reduced metabolic clearance of raloxifene to its 6-glucuronide in microsomes from donors carrying the *28 allele. nih.gov
Investigating Enterohepatic Recirculation of Glucuronides in Preclinical Models
Enterohepatic recirculation is a significant process in the disposition of raloxifene. nih.gov This involves the biliary excretion of raloxifene glucuronides from the liver into the intestine, where they can be deconjugated by bacterial β-glucuronidases back to the parent raloxifene. nih.govresearchgate.net The reabsorbed raloxifene can then re-enter the systemic circulation, leading to a prolonged elimination half-life and secondary peaks in plasma concentration. nih.gov
Studies in rats have demonstrated that a significant portion of an oral dose is excreted in the bile as glucuronides. researchgate.net The efficiency of this enterohepatic recycling can be age-dependent, with preclinical models showing higher efficiency in older rats compared to younger ones. nih.gov The interplay between efflux transporters like MRP2 and MRP3, which mediate the transport of the glucuronides, and the activity of gut microbial enzymes, contributes to the extent of this recirculation and the associated variability in raloxifene pharmacokinetics. nih.gov
Advanced Analytical and Bioanalytical Methodologies for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive determination of raloxifene (B1678788) and its glucuronide metabolites, including Raloxifene-6-β-glucuronide (M1), Raloxifene-4'-β-glucuronide (M2), and Raloxifene-6,4'-diglucuronide (M3), in biological samples such as plasma and urine. nih.gov This technique offers high specificity by separating analytes chromatographically before detecting them based on their unique mass-to-charge (m/z) ratios of precursor and product ions.
Validated LC-MS/MS methods have demonstrated the ability to simultaneously quantify raloxifene and its major glucuronides. nih.govnih.gov These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) reaching the low nanomolar or even picomolar range, which is essential given the low systemic bioavailability of the parent drug. nih.govnih.govthermofisher.com For instance, a method for determining raloxifene and its three glucuronides in human urine achieved LLOQs of 1.01 nM for raloxifene, 1.95 nM for Raloxifene-6-β-glucuronide, 2.83 nM for Raloxifene-4'-β-glucuronide, and 4.69 nM for Raloxifene-6,4'-diglucuronide. nih.gov Another study in rat plasma reported LLOQs of 1.95 nM for the monoglucuronides. nih.govresearchgate.net The linearity of these assays is typically established over a wide concentration range, with high determination coefficients (r²) greater than 0.99. nih.govthermofisher.com
| Analyte | Matrix | Linear Range | LLOQ (nM) | Reference |
|---|---|---|---|---|
| Raloxifene | Human Plasma | 0.02 - 2 ng/mL | ~0.04 | thermofisher.com |
| Raloxifene-4'-glucuronide (R4G) | Human Plasma | 3 - 300 ng/mL | ~4.61 | thermofisher.com |
| Raloxifene-6-glucuronide (R6G) | Human Plasma | 0.6 - 60 ng/mL | ~0.92 | thermofisher.com |
| Raloxifene | Human Urine | - | 1.01 | nih.gov |
| Raloxifene-6-β-glucuronide (M1) | Human Urine | - | 1.95 | nih.gov |
| Raloxifene-4'-β-glucuronide (M2) | Human Urine | - | 2.83 | nih.gov |
| Raloxifene-6,4'-diglucuronide (M3) | Human Urine | - | 4.69 | nih.gov |
A significant challenge in the bioanalysis of raloxifene metabolites is the chromatographic separation of its structural isomers, Raloxifene-4'-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G). thermofisher.comthermofisher.com Effective separation is crucial for accurate quantification. Optimization strategies focus on the selection of the appropriate stationary phase (column) and mobile phase composition. researchgate.net
Reversed-phase chromatography is commonly employed. Columns with alternative selectivity, such as those with a pentafluorophenyl (PFP) stationary phase (e.g., Hypersil GOLD PFP), have proven effective in providing excellent peak shapes and resolving the isomeric glucuronides. thermofisher.comthermofisher.com Other columns, like the Waters ACQUITY UPLC BEH C18, have also been successfully used. nih.govnih.gov
The mobile phase typically consists of a gradient elution using acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid. nih.govthermofisher.comnih.gov The gradient starts with a low percentage of the organic solvent, which is gradually increased to elute the more retained compounds. thermofisher.comnih.gov For example, a gradient running from 20% to 80% acetonitrile over several minutes can effectively separate raloxifene and its glucuronide metabolites. thermofisher.com The optimization of parameters like mobile phase pH, column temperature, and flow rate is critical to achieving the desired resolution and analysis time. nih.gov
In tandem mass spectrometry, quantification is most commonly performed in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. This involves monitoring a specific fragmentation reaction for each analyte, defined by a precursor ion and a product ion.
For raloxifene and its deuterated analog, raloxifene-d4 (B19274), the precursor ions correspond to their protonated molecules [M+H]⁺. The fragmentation of the raloxifene core often yields a characteristic product ion at m/z 112.1, while the d4-labeled analog produces a corresponding fragment at m/z 116.1 due to the four deuterium (B1214612) atoms on the piperidine (B6355638) ring. thermofisher.comnih.gov For the glucuronide conjugates, a common transition involves the loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the aglycone (raloxifene). nih.gov
Therefore, for Raloxifene-d4 6,4'-Bis-β-D-glucuronide, the precursor ion would be its protonated molecule [M+H]⁺. The MRM transitions would logically be selected to monitor its fragmentation, likely through sequential loss of the two glucuronide moieties to the d4-monoglucuronide ion (m/z ~654.5) and ultimately to the d4-aglycone ion (m/z 478.2). nih.govnih.gov The validation of these transitions ensures that they are specific to the analyte and free from cross-talk or interference from other matrix components.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Raloxifene | 474.2 | 112.1 | 28 | thermofisher.com |
| Raloxifene-d4 (IS) | 478.2 | 116.1 | 28 | thermofisher.com |
| Raloxifene Glucuronides (R4G, R6G) | 650.2 | 112.0 | 40 | thermofisher.com |
| Raloxifene Glucuronides (Isomers) | 650.5 | 474.3 | - | nih.gov |
| Raloxifene-d4 Glucuronides (Isomers) | 654.5 | 478.3 | - | nih.gov |
Application of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to ensure accuracy and precision in quantitative bioanalysis. This compound is the ideal internal standard for the quantification of the endogenous metabolite Raloxifene-6,4'-diglucuronide.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantification technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample at the earliest stage of analysis. nih.gov This SIL-IS, such as this compound, is chemically identical to the analyte of interest (Raloxifene-6,4'-diglucuronide) but has a different mass due to the isotopic substitution.
Because the SIL-IS and the analyte exhibit nearly identical physicochemical properties, they behave the same way during all steps of sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatography, ionization). researchgate.net Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Consequently, the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS remains constant regardless of variations in sample recovery. The concentration of the analyte is then accurately determined by comparing this measured ratio to a calibration curve generated from standards with known analyte/SIL-IS ratios.
Biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds (e.g., salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.
The most reliable method to assess and mitigate matrix effects is the use of a co-eluting SIL-IS. thermofisher.com Since this compound would co-elute with the non-labeled diglucuronide, it is subjected to the exact same ionization suppression or enhancement effects. By measuring the ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively cancelled out. Studies quantifying raloxifene and its monoglucuronides have demonstrated that using raloxifene-d4 as an internal standard provides good accuracy and precision, highlighting the benefit of the isotope dilution approach in overcoming matrix effects. thermofisher.com The variance of matrix effect and recovery for raloxifene and its metabolites has been reported to be less than 15% when using an appropriate internal standard. nih.govresearchgate.net
Sample Preparation Techniques for Research Biofluids and Tissue Homogenates
Effective sample preparation is essential to remove interfering substances from biofluids and tissue homogenates, concentrate the analytes, and ensure compatibility with the LC-MS/MS system. biotage.com For raloxifene and its glucuronides, the most common techniques are solid-phase extraction (SPE) and protein precipitation (PPT). nih.govthermofisher.comthermofisher.com
Solid-phase extraction is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.govthermofisher.comthermofisher.com For raloxifene and its metabolites, which are basic compounds, a strong cation exchange (SCX) mechanism can be employed. For example, samples can be loaded onto an SPE plate (e.g., Thermo Scientific™ SOLAµ™ SCX), washed with solutions like acidic water and methanol (B129727) to remove interferences, and then eluted with an ammoniated organic solvent (e.g., methanol with 5.0% ammonia). thermofisher.com This approach provides high recovery (often >90%) and clean extracts. nih.gov
Protein precipitation is a simpler and faster technique where a large excess of an organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the supernatant containing the analytes is collected for analysis. While fast, PPT may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. biotage.com
For tissue homogenates, which are more complex, initial homogenization in a suitable buffer (e.g., Tris-buffered saline) is required before applying extraction methods like SPE or liquid-liquid extraction (LLE). nih.gov The choice of technique depends on the specific research requirements, balancing the need for sample cleanliness, throughput, and method sensitivity.
Research Applications and Mechanistic Investigations in Drug Metabolism
Elucidation of Glucuronidation Regioselectivity and Stereochemistry in vitro
The biotransformation of raloxifene (B1678788) is dominated by glucuronidation, a phase II metabolic reaction. In vitro studies using human liver microsomes (HLMs), human intestinal microsomes (HIMs), and recombinant UDP-glucuronosyltransferase (UGT) enzymes have been instrumental in defining the specific sites and stereochemistry of this conjugation.
Raloxifene has two primary sites for glucuronidation, leading to the formation of raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4'-glucuronide (Ral-4'-G). drugbank.comnih.gov The bis-glucuronide form, Raloxifene-6,4'-Bis-β-D-glucuronide, is also a known metabolite. drugbank.com The conjugation reaction is catalyzed by specific UGT isoforms, exhibiting distinct regioselectivity.
Hepatic Metabolism: In the liver, UGT1A1 and UGT1A9 are the most active enzymes. nih.gov UGT1A1 is primarily responsible for the formation of Ral-6-G, while UGT1A9 plays a more significant role in forming Ral-4'-G. nih.gov
Intestinal Metabolism: The extrahepatic UGTs, particularly UGT1A8 and UGT1A10 which are highly expressed in the intestine, are major contributors to raloxifene's extensive presystemic clearance. nih.govnih.gov UGT1A8 can form both Ral-6-G and Ral-4'-G, whereas UGT1A10 exclusively forms Ral-4'-G. nih.gov
The stereochemistry of the linkage is consistently the β-anomer, resulting in raloxifene-6-β-D-glucuronide and raloxifene-4'-β-D-glucuronide. nih.gov This specificity is crucial for its subsequent interactions and disposition. The intrinsic clearance for the formation of the 4'-isomer in intestinal microsomes is significantly higher than for the 6-isomer, highlighting the intestine's major role in the first-pass metabolism of raloxifene. nih.gov
| Enzyme System | Metabolite(s) Formed | Primary UGT Isoforms Involved | Reference |
| Human Liver Microsomes | Ral-6-G, Ral-4'-G | UGT1A1, UGT1A9 | nih.gov |
| Human Intestinal Microsomes | Ral-6-G, Ral-4'-G | UGT1A8, UGT1A10 | nih.govnih.gov |
| Recombinant UGT1A1 | Ral-6-G, Ral-4'-G | N/A | nih.gov |
| Recombinant UGT1A8 | Ral-6-G, Ral-4'-G | N/A | nih.gov |
| Recombinant UGT1A10 | Ral-4'-G only | N/A | nih.gov |
Studies on the Role of Glucuronides as Potential Metabolite Bioconversion Markers
While glucuronidation is typically a detoxification and elimination pathway, the resulting conjugates can undergo bioconversion back to the parent drug. This process, known as deconjugation, is a key feature of enterohepatic recycling. Raloxifene glucuronides formed in the liver can be secreted into bile, enter the intestine, and be hydrolyzed by bacterial β-glucuronidases. researchgate.net This releases free raloxifene, which can then be reabsorbed, prolonging its systemic exposure. researchgate.net
Studies using radiolabelled metabolites in animal models have shown that this conversion of glucuronides back to raloxifene occurs readily in a variety of tissues. However, research indicates that the tissue-selective pharmacology of raloxifene does not arise from differential deconjugation rates in target organs like the bone and uterus. The presence and concentration of these glucuronide metabolites in circulation and excreta can serve as markers for the extent of enterohepatic recycling, a process that significantly contributes to raloxifene's pharmacokinetic variability.
Investigation of Drug-Drug Interactions Affecting Raloxifene Glucuronidation in vitro/preclinical
Given that raloxifene's clearance is almost entirely dependent on UGT-mediated glucuronidation, it is susceptible to drug-drug interactions with agents that inhibit or induce these enzymes. In vitro and preclinical studies are vital for identifying and characterizing these potential interactions.
A significant area of investigation involves natural health products, which are often used concomitantly with prescription medications. For instance, constituents of milk thistle, such as silybin (B1146174) A and silybin B, have been identified as potent inhibitors of the UGT enzymes responsible for raloxifene metabolism (UGT1A1, UGT1A8, and UGT1A10). nih.gov In vitro studies using human intestinal microsomes demonstrated that these flavonolignans competitively inhibit the formation of both Ral-4'-G and Ral-6-G. nih.gov Mechanistic static models predict that co-administration of milk thistle products could increase the systemic exposure of raloxifene by four- to five-fold, indicating a high risk for a clinically relevant interaction. nih.gov
Similarly, the flavonoid apigenin (B1666066) was shown in a rat model to inhibit raloxifene's glucuronidation. mdpi.com Co-administration of apigenin led to a significant increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) of the parent raloxifene, corresponding to a decrease in the formation of its glucuronide/sulfate conjugates. mdpi.com
| Inhibitor | Enzyme System | Kinetic Parameter (Ki) / Effect | Reference |
| Silybin A | Human UGT1A1 | 3.2 µM (for Ral-4'-G) | nih.gov |
| Silybin B | Human UGT1A1 | 8.3 µM (for Ral-4'-G) | nih.gov |
| Silybin A | Human UGT1A8 | 19 µM (for Ral-4'-G) | nih.gov |
| Silybin B | Human UGT1A8 | 73 µM (for Ral-4'-G) | nih.gov |
| Apigenin | Rats (in vivo) | Increased Raloxifene Cmax and AUC | mdpi.com |
Utilization of Deuterated Metabolites in Metabolomics and Tracing Studies
Stable isotope-labeled compounds are indispensable tools in modern metabolomics and pharmacokinetic studies. The use of deuterated metabolites, such as Raloxifene-d4 (B19274) 6,4'-Bis-β-D-glucuronide and its mono-glucuronide precursors, is central to achieving accurate quantification of metabolic processes.
In clinical and in vitro studies, deuterated versions of raloxifene glucuronides (e.g., ral-6-Gluc-d4 and ral-4′-Gluc-d4) are used as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known amount of the deuterated standard to a biological sample (like plasma or microsomal incubation mixtures), researchers can accurately measure the concentration of the non-deuterated, endogenously formed metabolites. This method corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy. This technique has been crucial for characterizing the kinetics of raloxifene glucuronidation in human liver and jejunum samples and for correlating metabolic activity with genetic polymorphisms in UGT enzymes. nih.gov
Comparative Metabolism Studies Across Preclinical Animal Models
Preclinical animal models are essential for drug development, but species differences in metabolism can complicate the extrapolation of data to humans. Significant differences have been observed in the glucuronidation of raloxifene between humans and common preclinical species, particularly rats.
In vitro experiments have shown that the intrinsic clearance (Clint) of raloxifene via glucuronidation is approximately 7.5-fold higher in human intestinal microsomes compared to rat intestinal microsomes. nih.govacs.org This indicates that the intestinal first-pass effect is far more pronounced in humans. nih.govacs.org
Furthermore, there is a notable species difference in the regioselectivity of glucuronidation:
In humans , the primary metabolite is raloxifene-4'-glucuronide. mdpi.com
In rats , the major metabolite formed is raloxifene-6-glucuronide. mdpi.com
These differences are critical, as they affect not only the oral bioavailability but also the subsequent metabolic profile of the drug. For example, the lower intestinal glucuronidation in rats contributes to a much higher oral bioavailability (~39-75%) compared to humans (<2%). mdpi.comnih.gov While detailed comparative data across a wider range of species like dogs and monkeys is less documented in single reports, analytical methods have been developed for such in vitro microsomal stability studies, enabling these crucial comparisons. tandfonline.com
| Species | Primary Glucuronide Metabolite | Oral Bioavailability | Key Metabolic Feature | Reference |
| Human | Raloxifene-4'-glucuronide | <2% | Very high intestinal first-pass metabolism | mdpi.comnih.gov |
| Rat | Raloxifene-6-glucuronide | ~39-75% | Lower intestinal glucuronidation efficiency than humans | mdpi.comnih.gov |
Emerging Research Perspectives and Methodological Advancements
Development of Novel High-Throughput Screening Assays for UGT Modulators
The formation of Raloxifene-d4 (B19274) 6,4'-Bis-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs). Identifying compounds that modulate UGT activity is critical for predicting potential drug-drug interactions. To this end, the development of novel high-throughput screening (HTS) assays has been a significant focus.
These advanced assays are moving beyond traditional low-throughput methods, enabling the rapid screening of large compound libraries. Key developments in this area include:
Fluorescence-Based Assays: These assays utilize fluorogenic probe substrates that, upon glucuronidation by UGTs, exhibit a change in their fluorescent properties. nih.gov This can manifest as either an increase or decrease in fluorescence intensity, providing a readily detectable signal. nih.gov Some methods are based on the consumption of a fluorescent UGT substrate, where a decrease in fluorescence indicates enzyme activity. nih.gov Another innovative approach involves detecting the formation of the universal byproduct of glucuronidation, uridine diphosphate (UDP), using a coupled enzymatic reaction that generates a fluorescent signal. nih.gov
Cell-Based Assays: To better mimic the cellular environment, HTS assays are increasingly employing cell-based models, such as cryopreserved human hepatocytes and engineered cell lines overexpressing specific UGT isoforms. nih.govwikipedia.org These models allow for the assessment of UGT induction and inhibition in a more physiologically relevant context.
LC-MS/MS-Based HTS: While often used as a confirmatory tool, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also being adapted for higher throughput applications. "Cocktail" approaches, where multiple UGT-specific probe substrates are incubated simultaneously, allow for the assessment of a compound's inhibitory potential against several UGT isoforms in a single run. frontiersin.org
These HTS methodologies are instrumental in identifying potential perpetrators of drug-drug interactions involving glucuronidation pathways, thereby enhancing the safety assessment of new chemical entities.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Change in fluorescence upon substrate glucuronidation or byproduct formation. nih.govnih.gov | High-throughput, cost-effective, real-time monitoring possible. | Prone to interference from fluorescent test compounds, may require specific probe substrates. |
| Cell-Based | Measurement of UGT activity or induction in intact cells. nih.gov | More physiologically relevant, can assess induction. | More complex, higher variability, potential for confounding factors (e.g., cell permeability). |
| LC-MS/MS-Based | Direct quantification of glucuronide metabolites. frontiersin.org | High specificity and sensitivity, can analyze multiple metabolites simultaneously. | Lower throughput than fluorescence-based assays, higher instrument cost. |
Integration of In Vitro Metabolism Data with Predictive Modeling (e.g., PBPK Modeling)
Predicting the in vivo pharmacokinetic profile of a drug and its metabolites from in vitro data is a cornerstone of modern drug development. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for this purpose, particularly for compounds like raloxifene (B1678788) that undergo extensive glucuronidation.
The integration of in vitro metabolism data for Raloxifene-d4 6,4'-Bis-β-D-glucuronide into PBPK models involves several key steps:
In Vitro Data Generation: Kinetic parameters for the formation of raloxifene glucuronides, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), are determined using in vitro systems like human liver microsomes or recombinant UGT enzymes.
Model Parameterization: These in vitro derived parameters, along with physicochemical properties of the parent drug and its metabolites, are used as inputs for the PBPK model. The model itself is a multi-compartment representation of the body, with each compartment corresponding to an organ or tissue, connected by blood flow.
Simulation and Prediction: The PBPK model then simulates the absorption, distribution, metabolism, and excretion (ADME) of raloxifene and the formation and disposition of its glucuronide metabolites. This allows for the prediction of plasma and tissue concentration-time profiles in virtual patient populations.
PBPK models for UGT substrates have been successfully used to predict drug-drug interactions and the impact of genetic polymorphisms on drug exposure. nih.gov For instance, a PBPK model was used to predict the interaction between raloxifene and silibinin, an inhibitor of intestinal glucuronidation. researchgate.net While challenges in the in vitro-in vivo extrapolation (IVIVE) for glucuronidation exist, often leading to an underprediction of in vivo clearance from microsomal data, PBPK modeling provides a mechanistic framework to integrate various data sources and improve these predictions. researchgate.net
Advances in Isotope Labeling Techniques for Metabolite Synthesis
The synthesis of stable isotope-labeled metabolites like this compound is essential for their use as internal standards in quantitative bioanalysis and for tracer studies in metabolic research. Recent advances in isotope labeling techniques have facilitated the efficient and site-specific incorporation of isotopes.
Traditionally, the synthesis of deuterated compounds involved multi-step chemical processes. Modern techniques offer more direct and versatile approaches:
Late-Stage Functionalization: This involves the introduction of isotopes into a complex molecule at a late stage of the synthesis, which is more efficient and reduces the handling of labeled intermediates. Methods like hydrogen isotope exchange (HIE) allow for the direct replacement of hydrogen atoms with deuterium (B1214612) or tritium.
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the formation of labeled metabolites is a growing area. For example, microbial biotransformation can be employed to produce specific glucuronide metabolites, including their deuterated analogues. nih.govchemrxiv.org
Improved Chemical Synthesis: Refinements in chemical glucuronidation methods, such as milder deprotection steps, have been developed to improve the yields and purity of glucuronide metabolites, including their isotopically labeled versions. rug.nl
These advanced synthetic methods not only provide the necessary tools for quantitative pharmacology but also enable more sophisticated metabolic studies to trace the fate of drugs and their metabolites in biological systems.
Exploration of Non-UGT Pathways Contributing to Glucuronide Formation
The formation of glucuronide conjugates is a hallmark of phase II metabolism, and this process is overwhelmingly catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govresearchgate.net These enzymes facilitate the transfer of glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to a wide array of xenobiotics and endogenous compounds. researchgate.net
A thorough review of the current scientific literature indicates that glucuronidation is exclusively a UGT-mediated pathway. There is no significant evidence to suggest the existence of alternative, non-UGT enzymatic pathways that contribute to the formation of glucuronide conjugates of drugs like raloxifene in biological systems. Similarly, non-enzymatic formation of glucuronides under physiological conditions is not a recognized metabolic route. Therefore, the biotransformation of raloxifene to its mono- and bis-glucuronide metabolites is considered to be dependent on the activity of various UGT isoforms.
Application of Stable Isotope Tracers in Quantitative Systems Pharmacology
The use of stable isotope tracers, such as in this compound, extends beyond their role as simple internal standards in bioanalysis. In the field of quantitative systems pharmacology (QSP), these tracers are invaluable tools for elucidating the dynamics of drug disposition and metabolic networks.
QSP integrates computational modeling with experimental data to understand the complex interactions between a drug and a biological system at multiple scales. wikipedia.orgallucent.com Stable isotope tracers contribute to QSP in several ways:
Pharmacokinetic Profiling: Co-administration of a stable isotope-labeled drug with its non-labeled counterpart allows for the precise determination of key pharmacokinetic parameters, such as bioavailability and clearance, by distinguishing between the administered drug and the drug already present in the system (in steady-state studies). nih.govrug.nl
Dynamic System Analysis: The data generated from stable isotope tracer studies can be used to develop and validate QSP models that describe the dynamic interplay between the parent drug and its metabolites. These models can then be used to simulate the effects of various physiological or pathological conditions on drug metabolism.
The application of stable isotope tracers in QSP provides a quantitative and mechanistic understanding of drug pharmacology, moving from static measurements to a dynamic view of how a drug and its metabolites behave within a biological system.
Q & A
Q. What analytical methods are recommended for the identification and characterization of Raloxifene-d4 6,4'-Bis-β-D-glucuronide?
Answer: The compound can be characterized using a combination of 1H-NMR (in D2O/DMSO-d6) and TLC (C18 plates with acetonitrile/water/ammonium hydroxide as mobile phase) . For structural confirmation, advanced techniques such as UPLC-Q-TOF-MSE and high-resolution mass spectrometry (HRMS) are recommended, as demonstrated in studies of structurally similar glucuronides (e.g., kaempferol-7,4'-di-O-β-D-glucuronide) . NMR analysis should focus on key features, including downfield aromatic proton shifts (~5.17–5.22 ppm for anomeric protons) and coupling constants (J = 7.5 Hz, confirming β-configuration) .
Q. How should this compound be stored, and what are its solubility properties?
Answer: The compound is soluble in DMSO and water and should be stored at -20°C to maintain stability. Its melting point exceeds 185°C (with decomposition), necessitating controlled handling during lyophilization or reconstitution . Avoid repeated freeze-thaw cycles to prevent degradation of the glucuronide moiety.
Q. What is the role of this compound in metabolic studies of Raloxifene?
Answer: As a dual-glucuronidated metabolite , it plays a critical role in understanding hepatic and intestinal Phase II metabolism of Raloxifene. Its formation is mediated by UDP-glucuronosyltransferases (UGTs) , particularly in pathways involving estrogen receptor modulation. Studies of analogous glucuronides (e.g., resveratrol-4'-O-β-D-glucuronide) suggest that dual conjugation may alter bioavailability and tissue distribution .
Advanced Research Questions
Q. How can researchers investigate the enzymatic pathways responsible for the biosynthesis of this compound?
Answer: Use engineered bacterial strains (e.g., E. coli BL21(DE3) expressing UGTs) to biosynthesize glucuronides in vitro. For example, Streptomyces chromofuscus UGTs have been used to produce resveratrol glucuronides with high efficiency (~78 mg/L yield) . Optimize reaction conditions (pH, temperature, cofactor availability) and validate products via LC-MS/MS and enzymatic hydrolysis assays to confirm regioselectivity (6- vs. 4'-glucuronidation) .
Q. What methodological approaches are suitable for studying the stability of this compound under physiological conditions?
Answer: Conduct pH-dependent stability assays in simulated gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) fluids. Monitor degradation using HPLC-UV/FLD with C18 columns and acetonitrile/water gradients. For bile stability, use rat bile duct cannulation models to assess enterohepatic recirculation, as demonstrated in ibuprofen-β-D-glucuronide studies . Include β-glucuronidase inhibitors (e.g., saccharolactone) to distinguish enzymatic vs. non-enzymatic hydrolysis .
Q. How can pharmacokinetic (PK) modeling be applied to predict the tissue distribution of this compound?
Answer: Develop compartmental models incorporating parameters such as:
- Plasma protein binding : Assess via equilibrium dialysis.
- Biliary excretion : Quantify using bile-duct cannulated rodents, as in hyperglycemic rat models .
- Enterohepatic recycling : Track using radiolabeled tracers (e.g., ³H or ¹⁴C).
Reference studies on resveratrol glucuronides, where dual conjugation reduced intestinal absorption but increased renal clearance .
Q. How should researchers address contradictory data on the intestinal elimination vs. biliary excretion of glucuronidated metabolites like this compound?
Answer: Contradictions often arise from species-specific metabolism or experimental conditions (e.g., hyperglycemia alters UGT activity ). To resolve discrepancies:
Compare in vitro microsomal assays (human vs. rodent).
Use dual-cannulation models (intestinal and biliary) to simultaneously monitor perfusate and bile.
Validate detection limits of analytical methods (e.g., ibuprofen-glucuronide was undetectable in intestinal perfusate but present in bile via HPLC-UV) .
Q. What strategies are effective for synthesizing isotopically labeled analogs of this compound for tracer studies?
Answer: Employ deuterium exchange at metabolically stable positions (e.g., aromatic rings) using catalysts like Pd/C under D₂ gas. For glucuronide synthesis, use protected sugar donors (e.g., 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester) and deprotect post-conjugation, as shown in methyl raloxifene analogs . Confirm isotopic purity via HRMS and ²H-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
